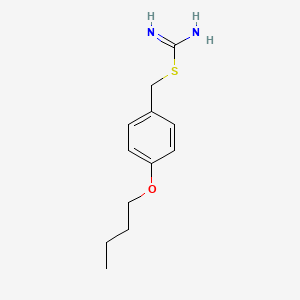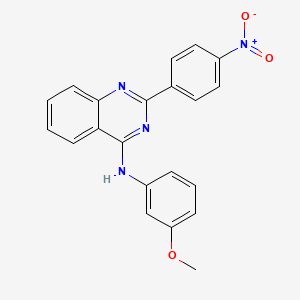
4-Butoxybenzyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxybenzyl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group attached to a benzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybenzyl carbamimidothioate typically involves the reaction of 4-butoxybenzyl chloride with thiourea in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes further reaction to form the desired carbamimidothioate.
A common synthetic route is as follows:
Starting Materials: 4-butoxybenzyl chloride, thiourea, triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The 4-butoxybenzyl chloride is added to a solution of thiourea and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of automated reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxybenzyl carbamimidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-Butoxybenzyl carbamimidothioate has several applications in scientific research:
Chemistry
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology
Biochemical Studies: It is used in studies involving enzyme inhibition and protein interactions.
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Butoxybenzyl carbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl carbamimidothioate: Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxybenzyl carbamimidothioate: Similar structure but with an ethoxy group instead of a butoxy group.
4-Propoxybenzyl carbamimidothioate: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
4-Butoxybenzyl carbamimidothioate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Propiedades
Fórmula molecular |
C12H18N2OS |
|---|---|
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-8-15-11-6-4-10(5-7-11)9-16-12(13)14/h4-7H,2-3,8-9H2,1H3,(H3,13,14) |
Clave InChI |
COOASJBWMMWRRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634971.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11634996.png)
![2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11635000.png)
![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11635005.png)
![1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11635006.png)
![ethyl (2Z)-2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635025.png)
![Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11635035.png)
![6-methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11635036.png)
![2-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635038.png)

![2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635044.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11635047.png)
